

Landiolol: A Comprehensive Technical Guide on its Molecular Structure and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

Landiolol is an ultra-short-acting, highly selective β 1-adrenergic receptor antagonist. Its unique molecular structure, characterized by an ester linkage susceptible to rapid hydrolysis by plasma and tissue esterases, results in a very short elimination half-life. This property, combined with its high affinity and selectivity for the β 1-adrenergic receptor, makes **landiolol** a valuable therapeutic agent for the rapid control of ventricular rate in supraventricular tachycardias. This technical guide provides an in-depth overview of the molecular structure, chemical properties, and pharmacological characteristics of **landiolol**, supplemented with detailed experimental protocols for its synthesis and analysis.

Molecular Structure and Identification

Landiolol is a complex chiral molecule with two stereocenters. The clinically used form is the pure S,S-enantiomer.

- IUPAC Name: [(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl 3-[4-[(2S)-2-hydroxy-3-[2-(morpholine-4-carbonylamino)ethylamino]propoxy]phenyl]propanoate[1][2]
- CAS Number: 133242-30-5 (Landiolol), 144481-98-1 (Landiolol Hydrochloride)[1][2]
- Molecular Formula: C25H39N3O8[2]



- Molecular Weight: 509.60 g/mol (Landiolol), 546.05 g/mol (Landiolol Hydrochloride)[2][3]
- SMILES: CC1(C)OC--INVALID-LINK--CNCCNC(=O)N3CCOCC3">C@@HO1[4]

Physicochemical Properties

The physicochemical properties of **landiolol** and its hydrochloride salt are summarized in the table below. **Landiolol** hydrochloride is a white to off-white crystalline powder.[3]

Property	Value	Source
Melting Point	125.4 °C	[5]
Solubility	Landiolol HCI: Very soluble in water, soluble in methanol, and slightly soluble in ethanol. Soluble in DMSO.	[3][6]
pKa (predicted)	4.70 ± 0.10	[7]
Boiling Point (predicted)	716.8 ± 60.0 °C	

Pharmacological Properties

Landiolol is a potent and highly selective antagonist of the β 1-adrenergic receptor. Its pharmacological profile is characterized by a rapid onset and a very short duration of action.

Receptor Binding Affinity and Selectivity

Parameter	Receptor	Value	Source
Ki	Human β1-adrenergic receptor	62 nM	[8]
Ki	Human β2-adrenergic receptor	1890 nM	[8]
β1/β2 Selectivity Ratio	~255	[9]	

Pharmacokinetic Properties



Parameter	Value	Species/Condition	Source
Elimination Half-life	2.3 to 4.0 minutes	Patients with cardiac tachyarrhythmias	[7]
Volume of Distribution (Vd)	0.4 L/kg	Healthy volunteers	
Protein Binding	< 10%	Human plasma	[10]
Metabolism	Rapidly hydrolyzed by plasma and tissue esterases to an inactive metabolite (M1).		
Excretion	Primarily renal.	_	

Signaling Pathway of Landiolol

Landiolol exerts its therapeutic effect by competitively blocking the $\beta1$ -adrenergic receptors, which are predominantly located in the heart. This antagonism prevents the binding of endogenous catecholamines, such as norepinephrine and epinephrine, thereby inhibiting the downstream signaling cascade that leads to increased heart rate and contractility.



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Figure 1: **Landiolol**'s antagonism of the β1-adrenergic receptor signaling pathway.

Experimental Protocols Synthesis of Landiolol

The following is a general synthetic scheme for **landiolol**, based on reported methods.



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Figure 2: General synthetic workflow for **landiolol**.

Detailed Protocol:

A detailed, multi-step synthesis protocol can be adapted from the chemical literature. One common route involves:

- Esterification: 3-(4-hydroxyphenyl)propionic acid is esterified with (S)-(+)-2,2-dimethyl-1,3-dioxolane-4-methanol to form the corresponding ester intermediate.
- Epoxidation: The phenolic hydroxyl group of the ester intermediate is then reacted with an epoxide-forming reagent, such as (R)-(-)-glycidyl nosylate, to introduce the epoxide moiety.
- Ring-opening: The final step involves the nucleophilic ring-opening of the epoxide by N-(2-aminoethyl)morpholine-4-carboxamide to yield landiolol.

Note: This is a generalized protocol. Specific reaction conditions, including solvents, temperatures, and catalysts, should be optimized based on laboratory-specific equipment and safety protocols. For a more detailed procedure, refer to the synthesis methods outlined in various patents.

High-Performance Liquid Chromatography (HPLC) Analysis



The purity and concentration of **landiolol** can be determined using reversed-phase HPLC.

Chromatographic Conditions:

- Column: C18 (250mm x 4.6mm)[11]
- Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., 0.01mol/L sodium dihydrogen phosphate and 0.01mol/L decane sodium sulfonate) in a 50:50 ratio.[11]
- Flow Rate: 1.0 mL/min[11]
- Detection: UV at 237 nm[11]
- Column Temperature: Ambient[11]
- Injection Volume: 10 μL[11]

Sample Preparation:

A stock solution of **landiolol** hydrochloride is prepared by dissolving a precisely weighed amount in the mobile phase to a known concentration (e.g., 5mg in a 25mL volumetric flask). [11] Working standards are prepared by serial dilution of the stock solution.

Validation:

The HPLC method should be validated for linearity, precision, accuracy, specificity, and sensitivity according to ICH guidelines.

Conclusion

Landiolol's distinct molecular structure directly contributes to its favorable chemical and pharmacological properties. Its ester linkage allows for rapid metabolism, resulting in an ultrashort half-life, while the specific arrangement of its functional groups confers high selectivity for the β1-adrenergic receptor. This unique combination of attributes makes **landiolol** a significant therapeutic tool for the acute management of tachyarrhythmias, offering clinicians a titratable and predictable response. The experimental protocols provided herein offer a foundation for the synthesis and quality control of this important cardiovascular drug.



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- To cite this document: BenchChem. [Landiolol: A Comprehensive Technical Guide on its Molecular Structure and Chemical Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1674458#molecular-structure-and-chemical-properties-of-landiolol]

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